

MIPS-21335: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase alpha (PI3KC2α), a key enzyme in intracellular signaling pathways.[1] This compound has demonstrated significant antithrombotic effects without impacting bleeding time, making it a promising candidate for the development of novel antiplatelet therapies.[2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of MIPS-21335.

Compound Information

Property	Value	Reference
CAS Number	2569296-51-9	[1]
Molecular Formula	C23H24N6O2	N/A
Molecular Weight	428.48 g/mol	N/A
Purity	>98%	N/A
Appearance	Crystalline solid	N/A

Storage and Handling



Proper storage and handling of MIPS-21335 are crucial to maintain its stability and activity.

Condition	Instructions	
Long-term Storage (Solid)	Store at -20°C for up to 2 years.	
Short-term Storage (Solid)	Store at 4°C for short-term use.	
Stock Solution Storage	Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]	
Handling	Avoid inhalation, and contact with eyes and skin. Use only in a well-ventilated area.[3]	
Personal Protective Equipment	Wear protective gloves, clothing, and eye protection.	

Preparation of Stock Solutions:

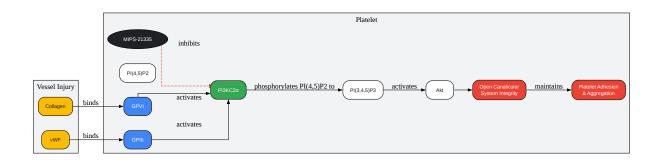
For a 10 mM stock solution, dissolve 4.28 mg of **MIPS-21335** in 1 mL of DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Mechanism of Action

MIPS-21335 selectively inhibits PI3KC2 α , a lipid kinase that plays a critical role in regulating the internal membrane structure of platelets. Inhibition of PI3KC2 α disrupts the platelet's open canalicular system, leading to impaired platelet adhesion and thrombus formation under shear stress, without affecting canonical platelet activation pathways.

Signaling Pathway of PI3KC2α in Platelets:





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Caption: PI3KC2α signaling in platelets.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **MIPS-21335**.

In Vitro Whole Blood Thrombosis Assay

This assay assesses thrombus formation under flow conditions, mimicking the physiological environment of a blood vessel.

Experimental Workflow:

Caption: Whole blood thrombosis assay workflow.

Protocol:



- Coating: Prepare a solution of 100 µg/mL type I collagen in 0.02 M acetic acid. Coat glass coverslips with this solution and incubate for 1 hour at room temperature.
- Assembly: Wash the coated coverslips with PBS and assemble them into a parallel-plate flow chamber.
- Perfusion: Treat whole blood, anticoagulated with hirudin, with MIPS-21335 (e.g., 10 μM) or vehicle (DMSO) for 10 minutes at 37°C. Perfuse the treated blood through the flow chamber at a shear rate of 1800 s⁻¹ for 10 minutes.
- Imaging: Capture images of thrombus formation in real-time using fluorescence microscopy. Platelets can be labeled with a fluorescent dye such as Calcein AM.
- Quantification: Analyze the images to determine the total thrombus volume and surface area coverage.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in response to various agonists.

Protocol:

- PRP Preparation: Collect whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Incubation: Incubate PRP with MIPS-21335 (up to 10 μM) or vehicle for 10 minutes at 37°C.
- Aggregation: Place the PRP in an aggregometer cuvette with a stir bar. Add a platelet agonist such as thrombin (0.05 U/mL) or collagen-related peptide (CRP) (1 μg/mL) to induce aggregation.
- Measurement: Record the change in light transmission for at least 10 minutes. The
 percentage of aggregation is calculated relative to platelet-poor plasma (PPP) as 100%
 aggregation.

In Vivo Mouse Model of Thrombosis

This model evaluates the antithrombotic efficacy of MIPS-21335 in a living organism.



Experimental Workflow:

Caption: In vivo mouse thrombosis model workflow.

Protocol:

- Administration: Anesthetize the mouse (e.g., with pentobarbital). Administer MIPS-21335 (1 mg/kg) or vehicle intravenously via the tail vein 10 minutes prior to inducing thrombosis.
- Thrombosis Induction: Induce thrombosis by transecting the tail 2 mm from the tip.
- Monitoring: Immediately immerse the tail in pre-warmed saline (37°C) and monitor the time to cessation of bleeding for up to 15 minutes.
- Blood Loss Quantification: Measure blood loss by quantifying the amount of hemoglobin in the saline.
- Histology: Euthanize the mouse and excise the tail tip for histological analysis of the thrombus.

Quantitative Data Summary

Parameter	Value	Condition	Reference
IC ₅₀ (PI3KC2α)	7 nM	In vitro kinase assay	
IC50 (PI3KC2β)	43 nM	In vitro kinase assay	_
IC ₅₀ (p110α)	140 nM	In vitro kinase assay	_
IC ₅₀ (p110β)	386 nM	In vitro kinase assay	
IC ₅₀ (p110δ)	742 nM	In vitro kinase assay	
In Vitro Thrombosis	10 μΜ	Impairs thrombus growth on collagen	
In Vivo Thrombosis	1 mg/kg	Delays and prevents thrombosis	-
Bleeding Time	No significant impact	1 mg/kg in mice	-



Safety Information

A specific Material Safety Data Sheet (MSDS) for **MIPS-21335** should be obtained from the supplier. General safety precautions for handling chemical compounds should be followed. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always adhere to their institution's safety guidelines and protocols.

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References

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